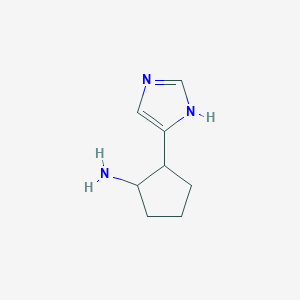

2-(1H-Imidazol-5-yl)cyclopentanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11) |

InChI Key |

MUHUWRJWVGDFJX-UHFFFAOYSA-N |

SMILES |

C1CC(C(C1)N)C2=CN=CN2 |

Canonical SMILES |

C1CC(C(C1)N)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Imidazol 5 Yl Cyclopentanamine and Its Analogues

Retrosynthetic Analysis of the 2-(1H-Imidazol-5-yl)cyclopentanamine Core Structure

A retrosynthetic analysis of 2-(1H-imidazol-5-yl)cyclopentanamine reveals several key disconnections that form the basis of potential synthetic strategies. The primary bonds to consider for disconnection are the C-C bond linking the imidazole (B134444) and cyclopentane (B165970) rings, and the C-N bond of the cyclopentanamine.

One logical approach involves disconnecting the imidazole ring from the cyclopentane core. This leads to a 2-aminocyclopentyl-substituted precursor that can be further elaborated to form the imidazole ring. For instance, a 2-aminocyclopentanecarbaldehyde or a protected derivative could serve as a key intermediate. This aldehyde functionality can then be used to construct the imidazole ring through established multi-component reactions.

Alternatively, a disconnection of the amine group on the cyclopentane ring suggests a strategy where a functionalized cyclopentane, already bearing the imidazole moiety, is aminated in a later step. This might involve the reduction of a nitro group, a ketone via reductive amination, or the opening of an epoxide with an amine source.

A further disconnection can be envisioned within the imidazole ring itself, breaking it down into smaller, more readily available building blocks. This is a common strategy in imidazole synthesis, where a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source are condensed. In the context of our target molecule, this would involve a cyclopentane-derived dicarbonyl or a related precursor.

Finally, considering the stereochemistry, a chiral pool approach starting from an enantiomerically pure cyclopentane derivative is a viable strategy. For example, starting from a chiral cyclopentene (B43876) oxide allows for stereospecific ring-opening reactions to install the necessary functional groups with defined stereochemistry.

Foundational Synthetic Routes to Imidazole and Cyclopentanamine Derivatives

The successful synthesis of 2-(1H-imidazol-5-yl)cyclopentanamine relies on robust methods for the construction of both the imidazole and the substituted cyclopentanamine cores.

Strategies for Imidazole Ring Construction and Functionalization

The imidazole ring is a common motif in organic chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized by the number of bonds formed during the cyclization process.

Debus Synthesis: This classic method involves the reaction of a 1,2-dicarbonyl compound (a glyoxal), an aldehyde, and two equivalents of ammonia. chemicalbook.com This one-pot, three-component reaction is versatile and can be adapted to produce a wide range of substituted imidazoles.

Radziszewski Synthesis: A variation of the Debus synthesis, this method also uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.

Van Leusen Imidazole Synthesis: This method utilizes the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. chemicalbook.com It is a powerful tool for the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted imidazoles.

From α-Haloketones: The reaction of an α-haloketone with an amidine is a common method for preparing 2,4-disubstituted imidazoles. nih.gov

From α-Aminoketones: N-substituted α-aminoketones can react with formamide (B127407) under heating to produce 1,4-disubstituted imidazoles. chemicalbook.com

Modern Catalytic Methods: Recent advancements have introduced various transition metal-catalyzed methods for imidazole synthesis, often offering milder reaction conditions and improved yields. researchgate.net For example, copper-catalyzed reactions have been employed for the synthesis of divergent aryl imidazoles from ketones. doi.org

These methods offer a toolbox for the synthetic chemist to construct the imidazole ring onto a pre-existing cyclopentane scaffold functionalized with the appropriate precursors.

Stereocontrolled Synthesis of Substituted Cyclopentanamines

The synthesis of stereochemically defined substituted cyclopentanamines is a significant challenge in organic synthesis. Several strategies have been developed to address this, often starting from readily available cyclopentane derivatives.

A common and effective approach begins with cyclopentene oxide . This epoxide can undergo stereospecific ring-opening reactions with various nucleophiles. For example, reaction with an azide (B81097) followed by reduction provides access to trans-2-aminocyclopentanol. Alternatively, reaction with a cyanide source can lead to a trans-2-hydroxycyclopentanecarbonitrile, which can be further transformed into the desired amine. The stereospecificity of the epoxide ring-opening ensures a high degree of control over the relative stereochemistry of the substituents. preprints.org

Another strategy involves the use of cyclopentene itself. Through processes like dihydroxylation followed by selective functionalization, or through catalytic asymmetric methods, various stereoisomers of substituted cyclopentanes can be accessed. For instance, palladium-catalyzed asymmetric amination of cyclopentene derivatives has been reported.

2-Aminocyclopentanecarbonitrile is a valuable intermediate that can be prepared from adiponitrile (B1665535) through a Thorpe-Ziegler cyclization. chemicalbook.com This intermediate can then be further functionalized to introduce the imidazole moiety.

The following table summarizes some key starting materials and the corresponding cyclopentanamine precursors that can be obtained.

| Starting Material | Intermediate | Potential Cyclopentanamine Precursor |

| Cyclopentene Oxide | trans-2-Azidocyclopentanol | trans-2-Aminocyclopentanol |

| Cyclopentene Oxide | trans-2-Hydroxycyclopentanecarbonitrile | trans-2-Amino-1-cyclopentylmethanol |

| Adiponitrile | 2-Aminocyclopent-1-ene-1-carbonitrile | 2-Aminocyclopentanecarbonitrile |

Advanced Synthetic Strategies for the 2-(1H-Imidazol-5-yl)cyclopentanamine Scaffold

To obtain enantiomerically pure 2-(1H-imidazol-5-yl)cyclopentanamine, advanced synthetic strategies that control the absolute stereochemistry are required. These include asymmetric synthesis and chemoenzymatic approaches.

Asymmetric Synthesis and Chiral Induction Approaches for Enantiopure 2-(1H-Imidazol-5-yl)cyclopentanamine

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

A plausible asymmetric synthesis of 2-(1H-imidazol-5-yl)cyclopentanamine could involve the use of a chiral auxiliary . For instance, a chiral amine can be reacted with a cyclopentanone (B42830) derivative to form a chiral enamine, which can then undergo diastereoselective alkylation to introduce a substituent that will later be transformed into the imidazole ring. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. For example, an asymmetric Michael addition of a nucleophile to a cyclopentenone, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, can set the stereochemistry of one of the substituents. The other functional group can then be introduced in a subsequent stereocontrolled step.

Starting from a chiral pool material is another powerful strategy. Readily available chiral molecules from nature, such as amino acids or terpenes, can be converted into chiral cyclopentane building blocks. rsc.org For example, a chiral cyclopentenone derived from a natural product could serve as a starting point for the synthesis of the target molecule.

Chemoenzymatic Synthesis of Optically Active Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiopure compounds. Enzymes can be used for kinetic resolutions of racemic mixtures or for the desymmetrization of meso compounds.

For the synthesis of chiral precursors to 2-(1H-imidazol-5-yl)cyclopentanamine, lipases are particularly useful. They can selectively acylate one enantiomer of a racemic alcohol, such as rac-2-hydroxycyclopentanone, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Similarly, lipases can be used for the enantioselective hydrolysis of a racemic ester.

Transaminases (TAs) are another class of enzymes that are highly valuable for the synthesis of chiral amines. An (R)- or (S)-selective transaminase can be used to convert a ketone precursor, such as 2-(1H-imidazol-5-yl)cyclopentanone, into the corresponding chiral amine with high enantiomeric excess. This enzymatic step offers a direct and efficient route to the desired enantiopure product.

The following table highlights some enzymatic approaches for the synthesis of chiral cyclopentane precursors.

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

| Lipase | Kinetic Resolution (Acylation) | rac-2-Hydroxycyclopentanone | (R)-2-Acetoxycyclopentanone and (S)-2-Hydroxycyclopentanone |

| Lipase | Desymmetrization | meso-Cyclopentane-1,2-diol | (1R,2S)-2-Hydroxycyclopentyl acetate |

| Transaminase | Asymmetric Amination | 2-(1H-Imidazol-5-yl)cyclopentanone | (1S,2R)-2-(1H-Imidazol-5-yl)cyclopentanamine |

Application of Green Chemistry Principles in Synthetic Pathways

The synthesis of imidazole-containing compounds, including 2-(1H-imidazol-5-yl)cyclopentanamine, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. taylorfrancis.comresearchgate.netnih.gov These principles are applied through various strategies, such as the use of alternative solvents, energy sources, and reaction designs.

Key green chemistry approaches applicable to the synthesis of the imidazole core include:

Solvent-Free Reactions : Conducting reactions without a solvent medium simplifies work-up procedures, reduces waste, and can enhance reaction rates and selectivity. asianpubs.org This "neat" approach is considered highly efficient and environmentally friendly. nih.govasianpubs.org

Alternative Solvents : When a solvent is necessary, green options like water, supercritical CO2, or deep eutectic solvents (DESs) are preferred over traditional volatile organic compounds. researchgate.netresearchgate.net DESs, for instance, are gaining attention as they are often biodegradable, recyclable, and can act as both the reaction medium and catalyst. nih.gov

Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and waste prevention. taylorfrancis.com The Debus-Radziszewski imidazole synthesis, a classic MCR, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, and represents a foundational method for creating substituted imidazoles. numberanalytics.commdpi.com

Alternative Energy Sources : Microwave and ultrasound irradiation are used to accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating methods. mdpi.comresearchgate.net These techniques align with green chemistry by improving energy efficiency. nih.gov

Table 1: Green Chemistry Approaches in Imidazole Synthesis

| Green Chemistry Principle | Methodology | Advantages | Potential Application to Target Scaffold |

|---|---|---|---|

| Waste Prevention | Multi-Component Reactions (MCRs) | High atom economy, one-pot synthesis, reduced purification steps. taylorfrancis.com | One-pot synthesis of the imidazole ring directly onto a cyclopentane-derived precursor. |

| Safer Solvents & Auxiliaries | Use of Deep Eutectic Solvents (DESs) | Cost-effective, environmentally friendly, recyclable, can act as a dual solvent-catalyst. nih.gov | Employing a DES for the cyclocondensation step to form the imidazole ring. |

| Design for Energy Efficiency | Microwave or Ultrasound Irradiation | Reduced reaction times, increased yields, enhanced reaction rates. mdpi.comresearchgate.net | Accelerating the formation of the imidazole or subsequent derivatization steps. |

| Safer Solvents & Auxiliaries | Solvent-Free Synthesis | High efficiency, easy separation, mild reaction conditions, reduced waste. asianpubs.org | Performing the key condensation reaction under neat conditions. |

Transition Metal-Catalyzed Coupling Reactions for Scaffold Assembly

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like 2-(1H-imidazol-5-yl)cyclopentanamine. Catalysts based on palladium, copper, and rhodium are frequently employed to facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds essential for assembling the imidazole scaffold. numberanalytics.combeilstein-journals.org

Common strategies include:

Copper-Catalyzed Reactions : Copper catalysts are versatile for synthesizing imidazole derivatives. numberanalytics.com They are used in Chan-Lam and Ullmann coupling reactions to form C-N bonds, which are crucial for the intramolecular cyclization to create the imidazole ring. beilstein-journals.org Copper-catalyzed oxidative cyclization is another approach, where, for example, a 2-aminopyridine (B139424) analogue could react with an appropriate aldehyde derivative. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling : Palladium catalysts, particularly in Suzuki cross-coupling reactions, are highly effective for creating C-C bonds. researchgate.net This could be applied to link a pre-functionalized cyclopentane ring with an imidazole precursor or to add substituents to the assembled scaffold.

Rhodium-Catalyzed C-H Activation : Advanced methods involving rhodium(III)-catalyzed double C-H activation allow for the direct coupling of substituted imidazoles with alkynes, offering a highly efficient route to complex derivatives. beilstein-journals.org

The assembly of the 2-(1H-imidazol-5-yl)cyclopentanamine scaffold could hypothetically involve a transition metal-catalyzed coupling of a cyclopentane derivative bearing a suitable functional group with a pre-formed imidazole ring, or vice-versa.

Table 2: Transition Metal-Catalyzed Reactions for Imidazole Synthesis

| Reaction Type | Catalyst | Bond Formed | Description |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | C-C | Couples an organoboron compound with an organohalide, useful for arylating the imidazole scaffold. researchgate.net |

| Chan-Lam / Ullmann Coupling | Copper (Cu) | C-N | Forms a C-N bond, often used in the final cyclization step to form the imidazole ring. beilstein-journals.org |

| C-H Activation/Functionalization | Rhodium (Rh), Palladium (Pd) | C-C, C-N | Directly functionalizes C-H bonds, allowing for the addition of new groups without pre-functionalization. beilstein-journals.org |

| Oxidative Cyclization | Copper (Cu) | C-N | Used to synthesize formyl-substituted imidazopyridines, demonstrating applicability in complex scaffold formation. beilstein-journals.org |

Derivatization Strategies for Structural Exploration and Analogue Synthesis

Once the core 2-(1H-imidazol-5-yl)cyclopentanamine scaffold is synthesized, derivatization strategies are employed to explore the structure-activity relationship and generate a library of analogues. These modifications can be targeted at the imidazole ring, the cyclopentanamine moiety, or both.

Regioselective Functionalization of the Imidazole Nitrogen and Carbon Atoms

The imidazole ring offers multiple sites for functionalization: two nitrogen atoms (N-1 and N-3) and three carbon atoms (C-2, C-4, and C-5). Achieving regioselectivity is a significant challenge, particularly with the nitrogen atoms.

N-Functionalization : The two nitrogen atoms of the imidazole ring present a selectivity challenge during alkylation or arylation, often leading to mixtures of N-1 and N-3 substituted regioisomers. reddit.com Directed synthesis, often involving protecting groups, is necessary to achieve selective functionalization. For instance, methods have been developed for a "trans-N-alkylation," where selective N-3 alkylation is followed by deprotection and subsequent functionalization at N-1. nih.gov The use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in various solvents facilitates N-alkylation. scispace.comacs.org

C-Functionalization : Directed metalation is a powerful technique for regioselective functionalization of the carbon atoms. nih.gov By using appropriate directing groups and metalating agents (e.g., organolithium or magnesium reagents), specific positions on the imidazole ring can be activated for subsequent reaction with electrophiles, allowing for the introduction of aryl, acyl, or alkyl groups. nih.gov For example, a sulfoxide/magnesium exchange can be used for the functionalization of all positions on the imidazole heterocycle in a regioselective manner. nih.gov

Table 3: Methods for Regioselective Imidazole Functionalization

| Position | Methodology | Reagents | Outcome |

|---|---|---|---|

| N-1 / N-3 | Alkylation/Arylation | Alkyl halides, K2CO3, NaH | Often yields a mixture of regioisomers; requires careful control. reddit.comscispace.com |

| N-1 or N-3 | Directed Synthesis | Protecting groups, sequential alkylation | Allows for the selective synthesis of a single N-substituted isomer. nih.gov |

| C-2, C-4, C-5 | Directed Metalation | Organolithium reagents, magnesium reagents | Regioselective introduction of various functional groups at specific carbon atoms. nih.gov |

| C-5 | Diaza-Cope Rearrangement | Diaminomaleonitrile-based imines, aromatic aldehydes | Regiocontrolled synthesis of 5-cyano-1H-imidazole derivatives. nih.gov |

Chemical Modifications of the Cyclopentanamine Ring and Amine Group

The cyclopentanamine portion of the scaffold provides additional opportunities for structural modification, primarily at the amine group. The primary amine is a versatile functional handle for a wide range of chemical transformations. solubilityofthings.com

Common derivatization reactions for the primary amine include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation : Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Derivatization for Analysis : Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are used to create derivatives with strong UV absorption or fluorescence for analytical purposes, but the same reactions can be applied synthetically. researchgate.netsigmaaldrich.comthermofisher.com These derivatizations typically proceed under mild conditions. sigmaaldrich.com

Functionalization of the cyclopentane ring itself is more challenging but could be achieved through methods like C-H activation, although this is less common than modifying the amine group.

Table 4: Derivatization Reactions of the Primary Amine Group

| Reaction Type | Reagent Class | Functional Group Formed | Significance |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Introduces a wide variety of substituents, modulates polarity and hydrogen bonding. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates stable analogues, often used in medicinal chemistry. |

| Alkylation | Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine | Modifies basicity and steric properties. |

| Fluorescent Labeling | OPA, FMOC-Cl, DMQC-OSu | Fluorescent Adduct | Primarily for analysis, but demonstrates the amine's reactivity. sigmaaldrich.comnih.govresearchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the 2-(1H-Imidazol-5-yl)cyclopentanamine Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic activities. scilit.comrsc.org The 2-(1H-imidazol-5-yl)cyclopentanamine scaffold is a prime candidate for incorporation into such hybrid designs. nih.gov

The synthesis of these hybrids typically involves linking the core scaffold to another biologically active moiety. Examples of scaffolds that have been hybridized with imidazole include:

Thiazoles : Imidazole-thiazole hybrids have been designed and synthesized, often showing a range of biological properties. scilit.com

Benzofurans : Novel hybrids of 2-benzylbenzofuran and imidazole have been prepared and evaluated. nih.gov

Sulfonamides : Tri-aryl imidazole derivatives bearing a benzene (B151609) sulfonamide moiety have been synthesized as selective enzyme inhibitors. nih.gov

Pyrimidines : Eco-friendly synthesis has yielded imidazole-pyrimidine hybrids. nih.gov

The design of a hybrid molecule would involve synthesizing the 2-(1H-imidazol-5-yl)cyclopentanamine core and then using one of its functional groups (e.g., the primary amine or a functionalized imidazole nitrogen) to covalently link it to a second pharmacophore. For example, the primary amine could be reacted with a carboxylic acid on another scaffold to form an amide linkage.

Table 5: Examples of Imidazole-Based Hybrid Scaffolds

| Hybrid Combination | Linking Strategy (Example) | Rationale |

|---|---|---|

| Imidazole-Thiazole | Reaction of an imidazole-hydrazinecarbothioamide with a phenacyl bromide. scilit.com | Combines two heterocycles known for diverse therapeutic applications. scilit.com |

| Imidazole-Benzofuran | Alkylation of the imidazole nitrogen with a functionalized benzofuran. nih.gov | Merges two distinct ring systems to explore new chemical space. nih.gov |

| Imidazole-Sulfonamide | One-pot multi-component reaction involving sulfanilamide. nih.gov | Integrates a classic pharmacophore (sulfonamide) with the imidazole core. nih.gov |

| Imidazole-Pyrazinamide | Amide bond formation between the two scaffolds. rsc.org | Combines two known antimycobacterial scaffolds. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 1h Imidazol 5 Yl Cyclopentanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

The ¹H NMR spectrum of 2-(1H-Imidazol-5-yl)cyclopentanamine is predicted to provide distinct signals corresponding to each unique proton environment in the molecule. The imidazole (B134444) ring features three characteristic proton signals: one for the N-H proton, which is often broad and its chemical shift is dependent on solvent and concentration, and two for the C-H protons on the ring. nih.gov The protons on the cyclopentane (B165970) ring would appear as a series of complex multiplets in the aliphatic region of the spectrum, due to intricate spin-spin coupling with their neighbors. The amine (NH₂) protons would likely present as a broad singlet.

The proton attached to the carbon bearing the amino group (C2 of the cyclopentane ring) and the proton on the carbon attached to the imidazole ring (C1 of the cyclopentane ring) are diastereotopic and would exhibit complex splitting patterns due to coupling with each other and adjacent methylene (B1212753) protons. The chemical shifts for the protons on the cyclopentane ring are averaged due to rapid conformational "flapping," but substitution renders them chemically non-equivalent. docbrown.info

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole N-H | 10.0 - 12.0 | Broad Singlet | 1H |

| Imidazole C2-H | ~7.6 | Singlet | 1H |

| Imidazole C4-H | ~6.8 | Singlet | 1H |

| Cyclopentane C1-H | 3.0 - 3.4 | Multiplet | 1H |

| Cyclopentane C2-H | 2.8 - 3.2 | Multiplet | 1H |

| Amine N-H₂ | 1.5 - 3.0 | Broad Singlet | 2H |

| Cyclopentane C3,C4,C5-H₂ | 1.4 - 2.2 | Multiplets | 6H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(1H-Imidazol-5-yl)cyclopentanamine, a total of eight distinct signals are expected, corresponding to the three carbons of the imidazole ring and the five carbons of the cyclopentane ring. The chemical shifts of the imidazole carbons are influenced by the nitrogen atoms and the aromatic nature of the ring. organicchemistrydata.orgmdpi.com The carbon atoms of the cyclopentane ring would resonate in the aliphatic region, with the shifts of C1 and C2 being significantly influenced by their direct attachment to the nitrogen-containing imidazole ring and the amino group, respectively.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | ~136 |

| Imidazole C4 | ~122 |

| Imidazole C5 | ~135 |

| Cyclopentane C1 | 45 - 55 |

| Cyclopentane C2 | 50 - 60 |

| Cyclopentane C3 | 25 - 35 |

| Cyclopentane C4 | 20 - 30 |

| Cyclopentane C5 | 25 - 35 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be crucial for tracing the connectivity within the cyclopentane ring, showing correlations between adjacent protons (e.g., H1 with its neighbors on C5 and H2, and H2 with its neighbors on H1 and C3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the C1-H proton to the C1 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is arguably the most powerful tool for connecting the structural fragments. Key HMBC correlations would include those from the cyclopentane C1-H proton to the imidazole carbons (C4 and C5), confirming the substitution position on the imidazole ring. Correlations from the amine protons to C2 of the cyclopentane ring would also be expected.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biomedscidirect.com The spectrum for 2-(1H-Imidazol-5-yl)cyclopentanamine would be expected to show characteristic bands for the amine, imidazole, and aliphatic moieties. libretexts.orglibretexts.org

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine (asymmetric & symmetric) | Medium, Sharp |

| 3100 - 3200 | N-H Stretch | Imidazole | Broad |

| 3000 - 3100 | C-H Stretch | Imidazole (sp² C-H) | Medium |

| 2850 - 2960 | C-H Stretch | Cyclopentane (sp³ C-H) | Strong |

| 1600 - 1650 | N-H Bend | Primary Amine | Medium-Strong |

| 1550 - 1620 | C=N, C=C Stretch | Imidazole Ring | Medium-Variable |

| 1450 - 1470 | C-H Bend | Cyclopentane (scissoring) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.govresearchgate.net For 2-(1H-Imidazol-5-yl)cyclopentanamine (C₈H₁₃N₃), the calculated exact mass would be confirmed to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, offering further structural proof. Common fragmentation pathways would likely involve:

Loss of the amino group (-NH₂) from the cyclopentane ring.

Cleavage of the C-C bond between the cyclopentane and imidazole rings.

Fragmentation of the cyclopentane ring itself through various ring-opening mechanisms.

Fission of the imidazole ring.

Predicted HRMS Fragmentation Data (ESI+)

| m/z (Predicted) | Formula of Fragment | Likely Origin |

| 152.1233 | [C₈H₁₄N₃]⁺ | [M+H]⁺ |

| 135.0971 | [C₈H₁₁N₂]⁺ | [M+H - NH₃]⁺ |

| 81.0447 | [C₄H₅N₂]⁺ | Imidazolylmethyl cation |

| 68.0502 | [C₅H₆N]⁺ | Cyclopentenylamine fragment |

X-ray Crystallography for Solid-State Molecular Geometry and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise three-dimensional arrangement of atoms in the solid state. researchgate.net If a suitable single crystal of 2-(1H-Imidazol-5-yl)cyclopentanamine could be grown, this technique would yield exact bond lengths, bond angles, and torsion angles. mdpi.com

The compound possesses two chiral centers (at C1 and C2 of the cyclopentane ring). X-ray diffraction analysis of a single crystal of one of the enantiomers (typically by forming a salt with a chiral acid or base of known configuration) would allow for the determination of the absolute stereochemistry (R/S configuration) at both centers. mdpi.com The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and imidazole N-H groups, which dictate the crystal packing arrangement. researchgate.net Although no crystal structure for this specific compound is publicly available, analysis of related imidazole derivatives demonstrates the power of this technique in confirming molecular structure and stereochemistry. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the chiroptical spectroscopic analysis of 2-(1H-Imidazol-5-yl)cyclopentanamine. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful methods for the stereochemical characterization of chiral molecules. These methods rely on the differential absorption of left- and right-circularly polarized light by a chiral compound, providing crucial information about its absolute configuration and conformation in solution.

The application of ECD spectroscopy is a well-established practice in organic and medicinal chemistry for unambiguously assigning the absolute configuration of enantiomers. This is often achieved by comparing experimentally measured ECD spectra with those predicted by quantum-chemical calculations, a process that has been successfully applied to a wide array of chiral compounds.

Despite the existence of stereogenic centers in 2-(1H-Imidazol-5-yl)cyclopentanamine and the consequent possibility of enantiomers, dedicated studies publishing its experimental or theoretical ECD data are not available in the public domain. Such research would be invaluable for:

Determining Absolute Configuration: Unambiguously assigning the (R) and (S) configurations to the chiral centers of the molecule's enantiomers.

Conformational Analysis: Providing insight into the preferred spatial arrangement of the cyclopentyl and imidazole rings.

Supporting Drug Development: Establishing a clear stereochemical profile, which is a critical aspect in the development of chiral pharmaceutical agents.

The lack of published data in this specific area means that no detailed research findings or data tables on the ECD characteristics of 2-(1H-Imidazol-5-yl)cyclopentanamine can be presented. Future research endeavors are necessary to fill this knowledge gap, which would involve the synthesis and chiral separation of the enantiomers, followed by experimental ECD analysis and computational modeling to fully elucidate their three-dimensional structures.

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 5 Yl Cyclopentanamine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the properties of 2-(1H-Imidazol-5-yl)cyclopentanamine, providing a detailed picture of its electronic structure and reactivity.

Density Functional Theory (DFT) has been a powerful tool for investigating the electronic structure and molecular geometry of imidazole-containing compounds. For 2-(1H-Imidazol-5-yl)cyclopentanamine, DFT calculations would be essential to determine the most stable conformations by exploring the potential energy surface. This involves optimizing the geometry of various isomers and rotamers to identify the global and local minima.

Conformational analysis of related cyclopentane-based amino acids has shown that the five-membered ring can adopt various puckered conformations, such as envelope and twist forms. The specific conformation of the cyclopentane (B165970) ring in 2-(1H-Imidazol-5-yl)cyclopentanamine would be influenced by the steric and electronic effects of the imidazole (B134444) and amine substituents. DFT calculations would also provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for a complete structural description.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value (Å or Degrees) |

|---|---|

| C-C (cyclopentane) | 1.53-1.55 |

| C-N (amine) | 1.47 |

| C-C (imidazole link) | 1.48 |

| Imidazole Ring Bonds | 1.35-1.39 |

| Dihedral Angle (Cyclopentane-Imidazole) | Varies with conformer |

Note: These are representative values and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the sites most susceptible to electrophilic and nucleophilic attack.

For 2-(1H-Imidazol-5-yl)cyclopentanamine, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the lone pair of the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 2: Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 to -5.5 | Imidazole Ring, Amine Nitrogen |

| LUMO | 1.0 to 2.0 | Imidazole Ring |

| HOMO-LUMO Gap | 6.5 to 8.5 | - |

Note: These are estimated energy ranges and would be quantified by specific FMO calculations.

Molecular Electrostatic Potential Surface (MESP) analysis provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. For 2-(1H-Imidazol-5-yl)cyclopentanamine, the MESP would show negative potential (typically colored red) around the nitrogen atoms of the imidazole ring and the amine group, corresponding to regions of high electron density and susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogens. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. isca.me

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of 2-(1H-Imidazol-5-yl)cyclopentanamine and its interactions with other molecules over time.

The structure of 2-(1H-Imidazol-5-yl)cyclopentanamine allows for various intramolecular and intermolecular interactions. Intramolecular hydrogen bonds could potentially form between the amine group and the imidazole ring, influencing the molecule's preferred conformation.

Given the prevalence of imidazole-containing compounds in medicinal chemistry, theoretical ligand-protein docking studies are a valuable tool to explore the potential of 2-(1H-Imidazol-5-yl)cyclopentanamine to interact with biological targets. Docking simulations would involve placing the molecule into the active site of a protein to predict its binding orientation and affinity.

The imidazole ring can participate in various interactions within a protein's active site, including hydrogen bonding, pi-stacking with aromatic residues, and coordination with metal ions. The cyclopentanamine moiety can also form hydrogen bonds and hydrophobic interactions. Theoretical docking studies could identify key amino acid residues that are likely to interact with the compound, providing a hypothesis for its mechanism of action at a molecular level that could guide future non-clinical research.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. While specific MD simulation studies on 2-(1H-Imidazol-5-yl)cyclopentanamine are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational flexibility and the effects of different solvent environments.

MD simulations treat atoms and bonds as a system of interacting particles, governed by a force field that describes their potential energy. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's movements.

For a molecule like 2-(1H-Imidazol-5-yl)cyclopentanamine, MD simulations would be crucial for exploring the rotational freedom around the single bond connecting the imidazole and cyclopentanamine rings. This would reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them. The flexibility of the cyclopentane ring, which can adopt various puckered conformations such as envelope and twist forms, would also be a key area of investigation.

Solvent effects are critical to a molecule's conformation and can be explicitly modeled in MD simulations by surrounding the solute with solvent molecules, such as water. The interactions between the solute and solvent, including hydrogen bonding between the imidazole and amine groups with water, would be analyzed. jlu.edu.cnnih.gov For instance, studies on imidazole in aqueous solutions have used MD to examine the hydration shells around the nitrogen atoms, revealing stable, ordered water structures at specific distances that vary with temperature. nih.gov Theoretical studies on other nitrogen-containing heterocyclic compounds have also demonstrated how solvent polarity can influence molecular geometries and electronic structures. jlu.edu.cn

The analysis of MD trajectories for 2-(1H-Imidazol-5-yl)cyclopentanamine would likely involve calculating parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Radial distribution functions would be used to characterize the structure of the solvent around the molecule. This information is invaluable for understanding how the molecule might interact with biological targets in an aqueous physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method is instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. researchgate.net

Derivation of Molecular Descriptors for the Imidazole and Cyclopentanamine Moieties

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For 2-(1H-Imidazol-5-yl)cyclopentanamine, descriptors would be derived for both the imidazole and cyclopentanamine moieties. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. For the imidazole ring, with its electron-rich nitrogen atoms, descriptors such as dipole moment, frontier orbital energies (HOMO and LUMO), and net atomic charges are significant. lew.ro These are crucial as the imidazole moiety often participates in interactions with a variety of proteins and receptors. rjptonline.org

Steric Descriptors: These relate to the size and shape of the molecule. For the cyclopentanamine moiety, descriptors like van der Waals volume and surface area, and solvent-accessible surface area would be important. lew.ro The steric bulk of this group can influence how the molecule fits into a binding pocket.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor. lew.ronih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. nih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide more detailed electronic information. nih.gov

A hypothetical table of molecular descriptors for the imidazole and cyclopentanamine moieties is presented below:

| Descriptor Class | Specific Descriptor Example | Relevance to Moiety |

| Electronic | Net charge on imidazole nitrogens | Governs hydrogen bonding and electrostatic interactions. |

| HOMO/LUMO energy gap | Relates to chemical reactivity and stability. | |

| Steric | Van der Waals volume of cyclopentanamine | Influences steric hindrance and binding site complementarity. |

| Solvent Accessible Surface Area (SASA) | Describes the surface area available for interaction with the solvent or a receptor. lew.ro | |

| Hydrophobic | LogP | Predicts membrane permeability and distribution. lew.ronih.gov |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular scaffold. nih.gov |

Development of Predictive Models for Scaffold Optimization

Once a set of molecular descriptors has been calculated for a series of analogues of 2-(1H-Imidazol-5-yl)cyclopentanamine with known biological activities, statistical methods are used to build a predictive QSAR model. The goal is to create a mathematical equation that can accurately predict the activity of new, unsynthesized compounds.

The process typically involves:

Data Set Preparation: A dataset of compounds with a range of structural variations and corresponding biological activities is compiled. This set is usually divided into a training set for model development and a test set for external validation. tandfonline.com

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is often done using techniques like genetic algorithms or stepwise regression to avoid overfitting and multicollinearity. researchgate.net

Model Building: Various statistical methods can be used to construct the QSAR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced non-linear methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are also frequently employed, especially for complex relationships. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used on the training set. tandfonline.com The model's ability to predict the activity of compounds not used in its development is tested using the external test set (R²pred). tandfonline.com

For instance, a study on imidazole-containing farnesyltransferase inhibitors successfully used such methods to develop valid 2D-QSAR models that could predict the activities of new compounds. The results indicated that the volume, shape, and polarity of the inhibitors were important for their activities. Another study on imidazole derivatives highlighted the significance of steric, electrostatic, and hydrophobic features in their QSAR model. rjptonline.org

A hypothetical example of a predictive QSAR model equation might look like:

Predicted Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)*

Where the descriptors could be electronic, steric, or hydrophobic properties, and the coefficients (c) indicate the direction and magnitude of their influence on the activity.

The insights gained from the QSAR model, such as which structural features increase or decrease activity, can then be used to guide the design of new analogues of 2-(1H-Imidazol-5-yl)cyclopentanamine with optimized properties.

Below is an illustrative table of statistical parameters used to validate a QSAR model:

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's predictive ability, obtained through internal cross-validation. | > 0.5 |

| F-statistic | A measure of the overall significance of the regression model. | High value |

| R²pred (External Validation) | The R² value for the external test set, indicating the model's predictive power on new data. | > 0.5 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | Low value |

By employing these computational and theoretical approaches, a deeper understanding of the molecular properties of 2-(1H-Imidazol-5-yl)cyclopentanamine can be achieved, facilitating the targeted design of novel and more effective chemical entities.

Chemical Reactivity and Mechanistic Studies of 2 1h Imidazol 5 Yl Cyclopentanamine

Acid-Base Equilibria and Tautomerism of the Imidazole (B134444) Ring

The presence of both an amino group and an imidazole ring gives 2-(1H-Imidazol-5-yl)cyclopentanamine distinct amphoteric properties, allowing it to act as both an acid and a base. wikipedia.orghumanjournals.com

The imidazole ring itself is a key contributor to this amphoterism. The pyridine-like nitrogen (N-3) is basic, with a pKa for its conjugate acid of approximately 7.0. wikipedia.org This makes it a stronger base than pyridine. wikipedia.org The pyrrole-like nitrogen (N-1) is weakly acidic, with a pKa of about 14.5, making it slightly more acidic than alcohols but less so than phenols. wikipedia.orgreddit.com The primary amino group on the cyclopentane (B165970) ring is also basic, with a pKa value typical for primary amines, generally in the range of 9-11.

These differing pKa values imply a specific order of protonation. In an acidic solution, the more basic amino group will be protonated first, followed by the pyridine-like nitrogen of the imidazole ring as the pH decreases further. Conversely, in a strongly basic medium, the acidic proton on the N-1 nitrogen of the imidazole can be removed. wikipedia.org

A crucial feature of the imidazole ring is its ability to exist in two equivalent tautomeric forms, as the proton can reside on either nitrogen atom. humanjournals.comnih.gov For a 5-substituted imidazole like the title compound, this equilibrium is between the 4-substituted and 5-substituted forms. The electronic nature of the substituent at the C-5 position (the cyclopentanamine group) influences the position of this equilibrium. Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituent, while electron-withdrawing groups favor the tautomer where the proton is on the more distant nitrogen. otago.ac.nz

Table 1: Approximate pKa Values for Functional Groups in 2-(1H-Imidazol-5-yl)cyclopentanamine

| Functional Group | Site | pKa Value (approximate) | Type |

|---|---|---|---|

| Imidazole Ring | N-1 | 14.5 wikipedia.orgreddit.compearson.com | Acidic |

| Conjugate Acid of Imidazole Ring | N-3 | 7.0 wikipedia.org | Basic |

Data derived from general values for imidazole and primary amines.

Electrophilic Aromatic Substitution Reactions on the Imidazole Core

The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution. globalresearchonline.net The substitution pattern is directed by the existing substituent and the electronic nature of the ring. The positions most open to attack are C-2, C-4, and C-5. globalresearchonline.netuobabylon.edu.iq In 2-(1H-Imidazol-5-yl)cyclopentanamine, the C-5 position is already occupied.

Electrophilic attack at the C-4 position is generally favored over the C-2 position due to the formation of a more stable resonance intermediate. uobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can occur at the C-2 position. uobabylon.edu.iq

Halogenation: Imidazole readily undergoes halogenation. It can be iodinated using iodine in an alkaline solution or brominated with bromine in a solvent like chloroform. uobabylon.edu.iq For 2-(1H-Imidazol-5-yl)cyclopentanamine, halogenation would be expected to occur primarily at the C-4 position, and potentially at the C-2 position under more forcing conditions, possibly leading to di-substituted products. acs.orggoogle.com

Nitration: Nitration of the imidazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqgoogle.com This reaction generally yields the 4-nitro or 5-nitro derivative. google.comgoogle.com For the title compound, nitration would be predicted to yield 2-(4-nitro-1H-imidazol-5-yl)cyclopentanamine. The synthesis of 2-nitroimidazoles is often more challenging and may require specific N-substituted precursors and nitrating agents. google.compatsnap.com

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid (oleum) at elevated temperatures, leading to imidazole-4-sulfonic acid. uobabylon.edu.iq

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂/CHCl₃ | 2-(4-bromo-1H-imidazol-5-yl)cyclopentanamine |

| Nitration | HNO₃/H₂SO₄ | 2-(4-nitro-1H-imidazol-5-yl)cyclopentanamine |

Nucleophilic Reactivity of the Amino Group and Imidazole Nitrogen Atoms

Both the primary amino group and the nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them nucleophilic centers capable of reacting with electrophiles.

Reactivity of the Amino Group: The primary amine on the cyclopentane ring is a potent nucleophile. It will readily undergo reactions typical of primary amines, such as acylation and alkylation.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides will form the corresponding amide. organic-chemistry.orgnih.govias.ac.in This reaction is often rapid and can be catalyzed by a base.

Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

Reactivity of the Imidazole Nitrogens: The pyridine-like N-3 nitrogen is a good nucleophile and readily participates in alkylation reactions with alkyl halides to form N-alkylimidazolium salts. uobabylon.edu.iqgoogle.com The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by both steric and electronic factors. otago.ac.nz Generally, alkylation occurs preferentially at the less sterically hindered nitrogen. otago.ac.nz In the case of 2-(1H-Imidazol-5-yl)cyclopentanamine, the large cyclopentanamine group at C-5 would sterically hinder the adjacent N-1, favoring alkylation at the N-3 position.

The imidazole ring itself can also mediate acyl transfer reactions, highlighting its catalytic role in biological systems. nih.govacs.org

Cycloaddition Reactions Involving the Imidazole or Cyclopentanamine Ring Systems

The participation of the imidazole ring in cycloaddition reactions is less common than its other reactivities. The aromatic character of the ring makes it a reluctant participant in reactions like the Diels-Alder reaction, which would disrupt its aromaticity. However, derivatives can be made to react under specific conditions. For example, imidazole-2-thiones, which contain a C=S double bond, can undergo hetero-Diels-Alder reactions, particularly when the imidazole ring bears electron-withdrawing groups. rug.nl There is also evidence of imidazole derivatives participating in [3+2] cycloaddition reactions to form more complex fused ring systems. organic-chemistry.orgacs.orgacs.org

The cyclopentanamine ring, being saturated, is not expected to participate directly in cycloaddition reactions as a diene or dienophile.

Oxidation-Reduction Chemistry and Stability Studies

The imidazole ring is generally stable and resistant to oxidation by agents like chromic acid. pharmaguideline.com However, it can be degraded by more powerful oxidizing agents such as hydrogen peroxide or perbenzoic acid. pharmaguideline.comslideshare.netslideshare.net Studies on the atmospheric oxidation of imidazole by hydroxyl radicals show that the reaction proceeds via the addition of the radical to the carbon atoms of the ring, particularly at the C2, C4, and C5 positions. rsc.orgacs.org The oxidation of histidine residues by systems like ascorbic acid and copper ions is believed to be initiated by the addition of a hydroxyl radical, primarily at the C-2 position. nih.gov

Polyalkylated imidazoles have been found to be less stable toward oxidation compared to the parent imidazole. acs.org The compound 2-(1H-Imidazol-5-yl)cyclopentanamine is expected to show high thermal stability but may be susceptible to oxidative degradation under specific conditions, particularly in the presence of strong oxidants or radical initiators. acs.org

Reduction of the imidazole ring is difficult due to its aromatic nature and requires harsh conditions. Conversely, the compound is stable to most common reducing agents.

Scaffold Based Drug Discovery and Design Principles for 2 1h Imidazol 5 Yl Cyclopentanamine

Strategic Application of Scaffold Hopping from Known Bioactive Imidazole (B134444) Analogues

Scaffold hopping is a key strategy in drug design used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. nih.gov This approach is valuable for navigating patent landscapes, improving physicochemical properties, and overcoming adverse ADME-tox profiles associated with an existing scaffold. niper.gov.in Given the abundance of bioactive molecules containing an imidazole ring, the 2-(1H-Imidazol-5-yl)cyclopentanamine framework can be conceptualized as a target for scaffold hopping from established drug classes.

For instance, many antifungal agents, such as Ketoconazole and Clotrimazole, feature an imidazole ring linked to larger, often complex aromatic systems. nih.govmdpi.com A scaffold hopping strategy could involve replacing a portion of these complex structures with the more compact and potentially more favorable cyclopentanamine group. This could alter the molecule's physical properties, such as solubility and lipophilicity, while aiming to preserve the key imidazole-target interactions. Similarly, various imidazole-containing compounds act as receptor antagonists or enzyme inhibitors in therapeutic areas like cancer and inflammation. nih.govnih.gov The cyclopentanamine portion of the scaffold offers a distinct three-dimensional geometry and a primary amine group, which could mimic the spatial and electronic features of other cyclic or acyclic amine-containing fragments in known drugs, thereby providing a pathway to novel chemical entities with similar pharmacological profiles.

| Known Bioactive Imidazole Analogue | Original Scaffold Fragment | Hypothetical "Hopped" Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Cimetidine (H2 Receptor Antagonist) | Cyanoguanidine side chain | Cyclopentanamine | Anti-ulcer |

| Clotrimazole (Antifungal) | Trityl group | Cyclopentanamine | Antifungal |

| Dacarbazine (Anticancer) | Dimethyltriazene side chain | Cyclopentanamine | Anticancer |

De Novo Molecular Design Approaches Incorporating the 2-(1H-Imidazol-5-yl)cyclopentanamine Scaffold

De novo design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. semanticscholar.org The 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold serves as an excellent starting point or building block in such design strategies. Its defined structure, containing both a rigid aromatic heterocycle and a flexible aliphatic ring with a key interaction point (the amine), provides a solid anchor for computational algorithms.

In a typical de novo design workflow, the scaffold can be placed within a target's active site, and software can then "grow" or "link" new fragments from its various connection points. The imidazole ring offers multiple vectors for growth (at the N-1, C-2, and C-4 positions), while the primary amine on the cyclopentane (B165970) ring is a prime location for adding substituents that can form salt bridges, hydrogen bonds, or other key interactions. researchgate.net This approach allows for the exploration of vast chemical space to generate novel molecules with high predicted affinity and specificity for the target protein. Computational tools can build upon the scaffold by adding fragments that complement the topology and chemical nature of the binding pocket, leading to the design of highly customized potential drug candidates. mdpi.com

| Step | Description | Key Feature of Scaffold Utilized |

|---|---|---|

| 1. Scaffold Placement | The 2-(1H-Imidazol-5-yl)cyclopentanamine core is docked into the active site of a target protein. | Imidazole ring for potential π-stacking or metal coordination; amine for H-bonding. |

| 2. Fragment Growing | Computational algorithms add small chemical fragments to open vectors on the scaffold. | N-1 position of the imidazole; primary amine of the cyclopentanamine. |

| 3. Fragment Linking | Two or more fragments placed in nearby sub-pockets are linked together to complete the molecule. | The entire scaffold acts as a central linking unit. |

| 4. Scoring and Optimization | Generated molecules are scored based on predicted binding affinity, drug-likeness, and synthetic feasibility. | Overall molecular properties (size, polarity, flexibility). |

Theoretical Target Identification and Mechanism of Action Elucidation (Pre-clinical Research Focus)

For a novel scaffold like 2-(1H-Imidazol-5-yl)cyclopentanamine, identifying potential biological targets is a critical first step. Computational methods such as reverse docking and pharmacophore screening are instrumental in this process. These techniques screen the structure of the compound against large databases of known protein structures to predict potential binding partners. The imidazole moiety is a known pharmacophore for a wide range of targets, including metalloenzymes, kinases, and G-protein coupled receptors (GPCRs). nih.govportlandpress.com

The imidazole ring is a well-known coordinating ligand for metal ions present in the active sites of many enzymes. benthamdirect.com A prominent example is its interaction with the heme iron in cytochrome P450 (CYP) enzymes, where the nitrogen atom can directly coordinate with the iron, often leading to inhibition. nih.govportlandpress.com Therefore, one conceptual framework for target identification would be to screen 2-(1H-Imidazol-5-yl)cyclopentanamine against a panel of metalloenzymes. Beyond coordination, the imidazole ring can act as a hydrogen bond donor or acceptor, while the cyclopentanamine portion provides a lipophilic surface and a basic nitrogen center, which could interact with acidic residues like aspartate or glutamate (B1630785) in an enzyme's active site. nih.gov For example, in kinases, the amine could interact with the hinge region, a common binding motif for inhibitors.

| Enzyme Family | Potential Interaction Site | Role of Scaffold Moieties |

|---|---|---|

| Cytochrome P450s | Heme iron in the active site | Imidazole: Direct coordination via nitrogen lone pair. portlandpress.com |

| Kinases | ATP-binding pocket (hinge region) | Cyclopentanamine: Hydrogen bonding with hinge residues. Imidazole: Additional hydrophobic or H-bond interactions. |

| Proteases (e.g., MMPs) | Zinc ion in the catalytic domain | Imidazole/Amine: Coordination with the catalytic zinc ion. |

| Heme Oxygenases (HO-1) | Heme iron in binding pocket | Imidazole: Coordination with Fe2+ to prevent heme catabolism. mdpi.com |

The structural features of 2-(1H-Imidazol-5-yl)cyclopentanamine are also suggestive of potential interactions with various cell surface and nuclear receptors. The imidazole ring is a core component of histamine (B1213489) and is related to the amino acid histidine, making it a logical candidate for interacting with histamine or other aminergic receptors. nih.gov The primary amine on the cyclopentane ring is a key feature that can form a salt bridge with an acidic residue in a receptor binding pocket, a common interaction for ligands of aminergic GPCRs such as serotonin, dopamine, and adrenergic receptors. researchgate.net

Computational docking studies can be used to generate a theoretical binding profile by screening the compound against a panel of receptors. ijcrt.org A major challenge in drug design is achieving selectivity for a specific receptor subtype to minimize off-target effects. For the 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold, selectivity could be engineered by introducing substituents at the open positions of the imidazole or cyclopentane rings. These modifications can be designed to exploit subtle differences in the binding pockets of related receptors, thereby enhancing affinity for the desired target while reducing binding to others.

Rational Design of Compound Libraries Based on the 2-(1H-Imidazol-5-yl)cyclopentanamine Scaffold

To explore the structure-activity relationship (SAR) of this scaffold, the rational design of a compound library is essential. This involves systematically modifying the core structure at specific points of diversification. The 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold offers several such points:

The Imidazole Nitrogens (R2, R3): One of the imidazole nitrogens can be alkylated or arylated to introduce substituents that can extend into different sub-pockets of the target, potentially enhancing affinity and selectivity.

The Imidazole Carbons (R4, R5): The C-2 and C-4 positions of the imidazole ring can be functionalized, for example, through halogenation or coupling reactions, to further explore the chemical space around the core scaffold.

A combinatorial library based on these diversification points can be synthesized and screened to identify initial hit compounds and build a comprehensive SAR profile. nih.gov

| Diversification Point | Scaffold Position | Example R-Groups for Library Synthesis |

|---|---|---|

| R1 | Amine on cyclopentane ring | -H, -C(O)CH3, -SO2Ph, -CH2-Aryl |

| R2 | N-1 of imidazole ring | -H, -CH3, -Benzyl, -Aryl |

| R4 | C-2 of imidazole ring | -H, -Cl, -Br, -Phenyl |

Considerations for Ligand Efficiency and Scaffold Diversity in Lead Optimization

During the lead optimization phase, it is crucial to assess not just the potency of a compound but also its quality. Ligand efficiency (LE) is a metric used to evaluate the binding energy of a compound per heavy (non-hydrogen) atom. It helps prioritize smaller, more efficient fragments and scaffolds for further development, as compounds with high LE are often more likely to be developed into successful drugs with favorable properties. nih.gov For hits derived from the 2-(1H-Imidazol-5-yl)cyclopentanamine library, calculating LE would guide the optimization process, favoring modifications that provide a significant increase in binding affinity without a disproportionate increase in molecular size.

Future Directions and Emerging Research Avenues for 2 1h Imidazol 5 Yl Cyclopentanamine Research

Exploration of Novel Synthetic Methodologies (e.g., C-H Activation, Photoredox Catalysis)

The development of more efficient and versatile synthetic routes to 2-(1H-Imidazol-5-yl)cyclopentanamine and its analogs is a key area for future research. Modern synthetic techniques offer promising avenues to overcome the limitations of traditional multi-step syntheses.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research has demonstrated the feasibility of γ-selective transannular C–H arylation of cyclopentane (B165970) carboxylic acids, offering a novel approach to functionalized cyclopentane rings. nih.gov This methodology could potentially be adapted for the synthesis of precursors to 2-(1H-Imidazol-5-yl)cyclopentanamine, allowing for the direct introduction of the imidazole-containing fragment or a precursor to the amine group onto the cyclopentane ring. While challenging due to the potential for the metal catalyst to coordinate with the nitrogen atoms of the imidazole (B134444) ring, directing group-assisted C-H activation could provide a solution. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient tool for the formation of carbon-carbon and carbon-heteroatom bonds. mt.com This technology has been successfully applied to the synthesis of imidazole derivatives and functionalized cyclobutanes. nih.govrsc.org For instance, photoredox-catalyzed radical addition-polar cyclization cascades have been used to create various substituted carbocycles. nih.gov The application of photoredox catalysis could enable the decarboxylative addition of amino acid-derived α-amino radicals to cyclopentene (B43876) derivatives, providing a novel entry to the 2-aminocyclopentane scaffold. researchgate.net This method offers a tin- and halide-free alternative to traditional radical reactions.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 2-(1H-Imidazol-5-yl)cyclopentanamine is crucial for process optimization and scale-up. Advanced in situ spectroscopic techniques can provide real-time data on these processes.

Infrared (IR) and Raman Spectroscopy: Techniques such as ReactIR™ (in-situ FT-IR) can monitor the concentration of reactants, intermediates, and products throughout a chemical reaction without the need for sampling. mt.com This would be particularly valuable for tracking the formation of key intermediates in the synthesis of the target molecule, which may be unstable or difficult to isolate. mt.com

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): For syntheses involving heterogeneous catalysts, in situ X-ray techniques can provide valuable information. mdpi.com Near-ambient pressure XPS (NAP-XPS) can monitor the electronic states of the catalyst surface in real-time, while XAS can track changes in the catalyst's structure during the reaction. mdpi.com This would be highly beneficial for understanding and optimizing catalytic steps in the synthesis of 2-(1H-Imidazol-5-yl)cyclopentanamine.

Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new molecules. nih.govacs.org These technologies can be applied to the 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold to explore its chemical space and predict the properties of its derivatives.

Generative Models for De Novo Design: Deep learning models, such as chemical language models (CLMs), can be trained on large datasets of known molecules to generate novel structures with desired properties. nih.gov These models could be fine-tuned with a set of known imidazole and cyclopentanamine-containing compounds to generate new derivatives of 2-(1H-Imidazol-5-yl)cyclopentanamine with predicted activity against specific biological targets. nih.gov

Predictive Modeling for Property Optimization: Machine learning algorithms can be used to build quantitative structure-activity relationship (QSAR) models that predict the biological activity and physicochemical properties of compounds based on their chemical structure. tue.nl This would allow for the virtual screening of large libraries of 2-(1H-Imidazol-5-yl)cyclopentanamine derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Development of Multi-Target Ligands Based on the 2-(1H-Imidazol-5-yl)cyclopentanamine Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological targets. nih.govresearchgate.net The development of multi-target ligands, which can modulate several targets simultaneously, is a promising therapeutic strategy. The 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold, with its distinct imidazole and cyclopentanamine moieties, is well-suited for this approach.

Application as Probes for Chemical Biology and Biological Pathway Deconvolution

Chemical probes are essential tools for studying biological systems and elucidating the functions of proteins and other biomolecules. nih.gov The 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold can be derivatized to create novel chemical probes.

Fluorescent Probes: The imidazole moiety can be incorporated into fluorescent dyes. rsc.orgnih.gov By attaching a fluorophore to the 2-(1H-Imidazol-5-yl)cyclopentanamine scaffold, it may be possible to create probes for imaging specific cellular components or processes. For instance, imidazole-based probes have been developed for the detection of metal ions like Cu2+. rsc.org

Activity-Based Probes: The amine group on the cyclopentane ring could be functionalized to create activity-based probes. These probes typically contain a reactive group that can covalently bind to the active site of an enzyme or receptor, allowing for the identification and characterization of new drug targets. nih.gov Clickable polyamine derivatives have been developed as chemical probes for studying the polyamine transport system, demonstrating the utility of amine-containing scaffolds in this area. amanote.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-Imidazol-5-yl)cyclopentanamine, and how can its purity be validated?

- Methodological Answer : A plausible route involves cyclization reactions, such as the Debus-Radziszewski method, to form the imidazole ring, followed by functionalization of the cyclopentane backbone. Post-synthesis, purity can be confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight verification. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, particularly to confirm the amine and imidazole substituents .

Q. How should researchers handle and store 2-(1H-Imidazol-5-yl)cyclopentanamine to ensure stability?

- Methodological Answer : Store the compound in a moisture-free environment under inert gas (e.g., nitrogen) at -20°C for long-term stability. Short-term storage at 4°C is acceptable if used within a month. Lyophilization is recommended for aqueous solutions to prevent hydrolysis. Stability should be monitored using periodic HPLC analysis .

Q. What analytical techniques are essential for characterizing this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting low concentrations in biological fluids. For metabolic studies, isotope-labeling (e.g., 13C/15N) combined with high-resolution quadrupole time-of-flight (Q-TOF) MS can track metabolic pathways. NMR spectroscopy (e.g., 2D COSY, HSQC) aids in resolving structural ambiguities in complex mixtures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-(1H-Imidazol-5-yl)cyclopentanamine?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can optimize the compound’s geometry and electronic properties. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., histamine receptors) predicts binding affinities. Molecular dynamics simulations (≥100 ns) assess stability in physiological conditions. Validate predictions with in vitro enzyme inhibition assays (e.g., IC50 determination) .

Q. What strategies resolve contradictions in reported metabolic pathways of imidazole-containing analogs?

- Methodological Answer : Perform comparative metabolomics using stable isotope tracers in cell cultures (e.g., hepatocytes) to map degradation pathways. Cross-validate findings with knockout models (e.g., CRISPR-Cas9 targeting cytochrome P450 enzymes). Discrepancies may arise from species-specific metabolism or assay sensitivity; use orthogonal methods like radiometric assays for confirmation .

Q. How can researchers design experiments to probe the compound’s role in enzyme modulation?

- Methodological Answer : Employ fluorescence-based assays (e.g., FRET) to monitor real-time enzyme activity (e.g., histidine decarboxylase). Structure-activity relationship (SAR) studies via systematic substitution on the cyclopentane or imidazole moieties can identify critical functional groups. Pair with X-ray crystallography of enzyme-ligand complexes for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.